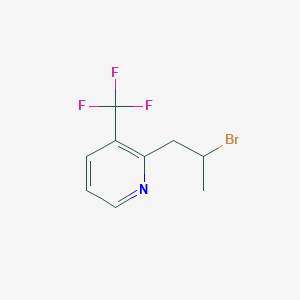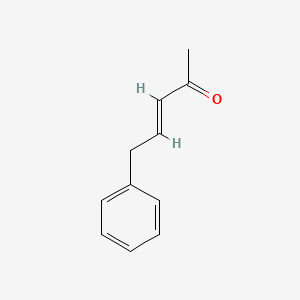
Phenyl ethylidene acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ethylidene acetone, also known as 1-phenyl-1-buten-3-one, is an organic compound with the molecular formula C10H10O. It is classified as an α,β-unsaturated ketone and is known for its characteristic fruity to pungent odor. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl ethylidene acetone can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCH}_3 + \text{CH}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydration of 4-hydroxy-4-phenyl-2-butanone using oxalic acid as a catalyst. This method is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl ethylidene acetone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenyl acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields phenyl butanone.
Substitution: It can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Phenyl acetic acid.
Reduction: Phenyl butanone.
Substitution: Tertiary alcohols.
Aplicaciones Científicas De Investigación
Phenyl ethylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of phenyl ethylidene acetone involves its ability to participate in various chemical reactions due to the presence of the α,β-unsaturated ketone moiety. This functional group allows the compound to undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Phenyl ethylidene acetone can be compared with other similar compounds such as:
Benzylidene acetone: Another α,β-unsaturated ketone with similar reactivity and applications in organic chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |
Clave InChI |
FBDLPZQWOVGYJU-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)/C=C/CC1=CC=CC=C1 |
SMILES canónico |
CC(=O)C=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


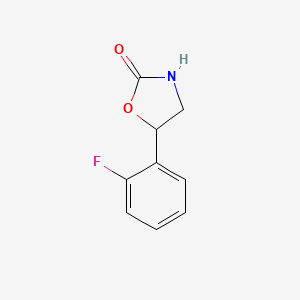
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
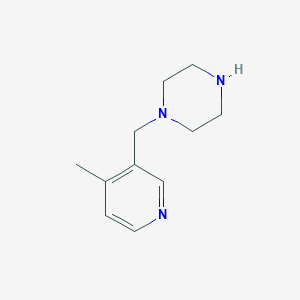
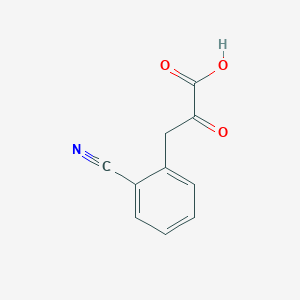
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)
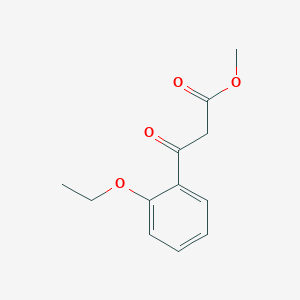

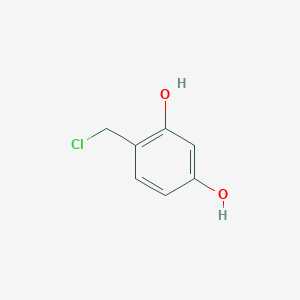


![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)

